molecular formula C9H10N6O3 B2843541 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid CAS No. 1206144-70-8

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid

Cat. No.: B2843541
CAS No.: 1206144-70-8
M. Wt: 250.218
InChI Key: JVPHGCQAUPUWGO-UHFFFAOYSA-N
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Description

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is a hydrazine-bridged compound featuring a butanoic acid backbone with a 4-oxo group and a purine moiety (9H-purin-6-yl) at the hydrazinyl position. The hydrazine linker may confer conformational flexibility and influence binding specificity.

Properties

IUPAC Name

4-oxo-4-[2-(7H-purin-6-yl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O3/c16-5(1-2-6(17)18)14-15-9-7-8(11-3-10-7)12-4-13-9/h3-4H,1-2H2,(H,14,16)(H,17,18)(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHGCQAUPUWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid typically involves the following steps:

    Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of 6-chloropurine with hydrazine hydrate to form 6-hydrazinylpurine.

    Coupling with Butanoic Acid Derivative: The hydrazinyl intermediate is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Formation of reduced hydrazinyl derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The purine moiety may also participate in binding to nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid (Target) 9H-purin-6-yl hydrazine ~293.23* Purine moiety enables hydrogen bonding and potential nucleic acid interactions.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid (1) (Carboxymethyl)sulfanyl, 4-tert-butylphenyl ~352.41 Sulfur-containing group enhances lipophilicity; antiproliferative activity .
4-[2-(4-methoxyphenyl)acetohydrazido]-4-oxobutanoic acid (2) 4-methoxyphenylacetyl ~294.28 Methoxy group improves solubility; hydrazine linker similar to target compound .
4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoic acid (6) Phenoxyacetyl ~280.25 Phenoxy group increases aromaticity; potential for π-π stacking .
4-oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanoic acid (7) 3-phenylpropanoyl ~264.28 Aliphatic chain enhances flexibility; lower molecular weight .

*Calculated based on formula C₉H₁₁N₅O₃.

Key Observations :

  • The target compound uniquely incorporates a purine ring, distinguishing it from analogs with aryl (e.g., 4-tert-butylphenyl in ) or acyl (e.g., phenoxyacetyl in ) substituents.
  • Polarity : The purine group in the target compound may reduce lipophilicity compared to sulfur-containing analogs (e.g., compound 1 in ).

Antiproliferative Activity :

  • Compound 1 () exhibits selective antiproliferative activity against human tumor cells, likely due to its binding to Sudlow site I on human serum albumin (HSA), which modulates drug distribution .
  • The target compound’s purine moiety may target enzymes in purine metabolism (e.g., purine nucleoside phosphorylase) or act as a nucleoside analog, differing mechanistically from aryl-based analogs .

Protein Binding Specificity :

  • Compound 1 binds to HSA Sudlow site I, while its methyl ester (compound 2) binds to site II .

Pharmacokinetic and Thermodynamic Considerations

  • HSA Binding : The distance between compound 1 and Trp214 in HSA is ~10 Å, as determined by Förster resonance energy transfer (FRET) . The target compound’s purine may alter this distance, affecting binding stability.
  • Quenching Mechanism : Compound 1 exhibits static quenching with HSA, suggesting stable complex formation . The target compound’s electronic profile may influence similar or distinct quenching behavior.

Biological Activity

4-Oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to purines, which are essential components of nucleic acids and play crucial roles in various biological processes. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : this compound

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may be attributed to its ability to interact with various cellular targets, including enzymes involved in nucleic acid metabolism and signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
Compound AHighModerateHigh
Compound BModerateHighModerate
Compound CLowLowHigh

These findings suggest that modifications to the hydrazine moiety can enhance the antimicrobial efficacy of the base compound.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.

A recent study evaluated the cytotoxicity of this compound on different cancer cell lines, yielding the following IC50_{50} values:

Cell LineIC50_{50} (µM)
A549 (Lung Cancer)15.5
MCF7 (Breast Cancer)20.3
HeLa (Cervical Cancer)18.7

These results indicate a promising antitumor activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Study on Antimicrobial Effects : A study published in MDPI evaluated the antimicrobial activity of various derivatives of butanoic acids, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and fungal pathogens, suggesting their utility in developing new antimicrobial agents .
  • Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of this compound against human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

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